Cas no 1803802-89-2 (2-(Bromomethyl)benzo[d]oxazole-5-acetic acid)
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid
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- Inchi: 1S/C10H8BrNO3/c11-5-9-12-7-3-6(4-10(13)14)1-2-8(7)15-9/h1-3H,4-5H2,(H,13,14)
- InChI Key: JXTHVHBDDRHNDU-UHFFFAOYSA-N
- SMILES: BrCC1=NC2C=C(CC(=O)O)C=CC=2O1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 249
- XLogP3: 1.8
- Topological Polar Surface Area: 63.3
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081000485-250mg |
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid |
1803802-89-2 | 98% | 250mg |
$4,930.82 | 2022-04-02 | |
| Alichem | A081000485-500mg |
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid |
1803802-89-2 | 98% | 500mg |
$7,399.22 | 2022-04-02 | |
| Alichem | A081000485-1g |
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid |
1803802-89-2 | 98% | 1g |
$12,596.16 | 2022-04-02 |
2-(Bromomethyl)benzo[d]oxazole-5-acetic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid
2-(Bromomethyl)benzo[d]oxazole-5-acetic Acid: A Comprehensive Overview
The compound with CAS No. 1803802-89-2, commonly referred to as 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzo[d]oxazole derivatives, which are known for their unique structural features and diverse biological activities. The benzo[d]oxazole core of this molecule is a fused bicyclic system consisting of a benzene ring and an oxazole ring, which contributes to its stability and reactivity. The presence of the bromomethyl group at position 2 and the acetic acid moiety at position 5 further enhances its functional diversity, making it a valuable compound for both academic research and potential therapeutic applications.
Recent studies have highlighted the importance of benzo[d]oxazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The bromomethyl group in this compound is particularly interesting due to its potential for undergoing various substitution reactions, which can lead to the formation of novel bioactive compounds. For instance, researchers have explored the use of this group in click chemistry reactions, enabling the creation of complex molecular architectures with enhanced pharmacokinetic properties.
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid involves a multi-step process that typically begins with the preparation of the benzo[d]oxazole skeleton. This is followed by bromination at the methyl position and subsequent introduction of the acetic acid group. The exact synthetic pathway may vary depending on the starting materials and reaction conditions, but modern methodologies often emphasize green chemistry principles to minimize environmental impact. For example, recent advancements have utilized microwave-assisted synthesis to achieve higher yields and shorter reaction times.
In terms of biological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated potent anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate signaling pathways involved in tumor growth and metastasis has made it a candidate for anticancer drug development. Recent research has also explored its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
The structural versatility of 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid allows for further functionalization, which can be tailored to specific therapeutic needs. For example, the bromomethyl group can be replaced with other substituents to create analogs with enhanced bioavailability or selectivity. Moreover, its acetic acid moiety can be modified to improve solubility or stability in physiological conditions.
From an industrial perspective, this compound represents a valuable intermediate for the synthesis of more complex molecules. Its use in combinatorial chemistry libraries has facilitated high-throughput screening for novel drug candidates. Furthermore, its application in material science is being explored, particularly in the development of advanced materials with tailored electronic properties.
In conclusion, 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse biological activities and synthetic flexibility, positions it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new facets of its potential, this compound is poised to make significant contributions to various fields of science and medicine.
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